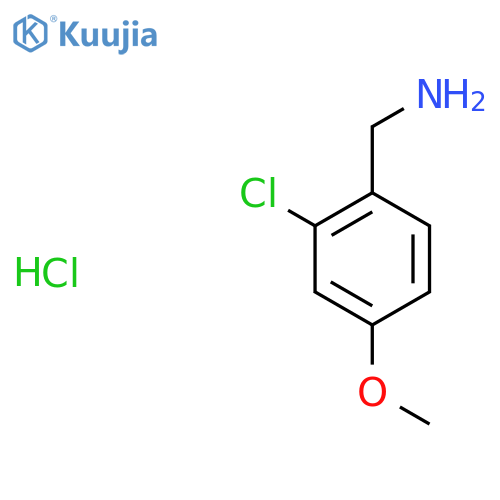

Cas no 874482-97-0 (Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride)

Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride

- (2-Chloro-4-methoxyphenyl)methanamine hydrochloride

- Z5510271229

- benzenemethanamine,2-chloro-4-methoxy-,hydrochloride

- AVANAFILIMPURITY4

- 874482-97-0

- AVANAFIL IMPURITY 4

- EN300-7904455

- (2-chloro-4-methoxyphenyl)methanamine;hydrochloride

- 1-(2-CHLORO-4-METHOXYPHENYL)METHANAMINE HYDROCHLORIDE

-

- インチ: 1S/C8H10ClNO.ClH/c1-11-7-3-2-6(5-10)8(9)4-7;/h2-4H,5,10H2,1H3;1H

- InChIKey: YSUHXWMIFCSHDN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1CN)OC.Cl

計算された属性

- せいみつぶんしりょう: 207.0217694g/mol

- どういたいしつりょう: 207.0217694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 121

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7904455-10.0g |

(2-chloro-4-methoxyphenyl)methanamine hydrochloride |

874482-97-0 | 95.0% | 10.0g |

$535.0 | 2025-03-21 | |

| Enamine | EN300-7904455-0.25g |

(2-chloro-4-methoxyphenyl)methanamine hydrochloride |

874482-97-0 | 95.0% | 0.25g |

$42.0 | 2025-03-21 | |

| Enamine | EN300-7904455-2.5g |

(2-chloro-4-methoxyphenyl)methanamine hydrochloride |

874482-97-0 | 95.0% | 2.5g |

$198.0 | 2025-03-21 | |

| Aaron | AR024GCG-500mg |

(2-Chloro-4-methoxyphenyl)methanamine hydrochloride |

874482-97-0 | 95% | 500mg |

$127.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1725224-100mg |

(2-Chloro-4-methoxyphenyl)methanamine (hydrochloride) |

874482-97-0 | 98% | 100mg |

¥709.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1725224-1g |

(2-Chloro-4-methoxyphenyl)methanamine (hydrochloride) |

874482-97-0 | 98% | 1g |

¥3753.00 | 2024-04-27 | |

| Enamine | EN300-7904455-0.1g |

(2-chloro-4-methoxyphenyl)methanamine hydrochloride |

874482-97-0 | 95.0% | 0.1g |

$32.0 | 2025-03-21 | |

| Enamine | EN300-7904455-1.0g |

(2-chloro-4-methoxyphenyl)methanamine hydrochloride |

874482-97-0 | 95.0% | 1.0g |

$98.0 | 2025-03-21 | |

| Enamine | EN300-7904455-5.0g |

(2-chloro-4-methoxyphenyl)methanamine hydrochloride |

874482-97-0 | 95.0% | 5.0g |

$326.0 | 2025-03-21 | |

| Aaron | AR024GCG-100mg |

(2-chloro-4-methoxyphenyl)methanamine hydrochloride |

874482-97-0 | 95% | 100mg |

$47.00 | 2025-02-15 |

Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride 関連文献

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

Benzenemethanamine, 2-chloro-4-methoxy-, hydrochlorideに関する追加情報

Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride (CAS No. 874482-97-0): A Comprehensive Overview

Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride, identified by its CAS number 874482-97-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound, belonging to the amine class, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of both chloro and methoxy substituents on the benzene ring, coupled with the hydrochloride salt form, enhances its reactivity and solubility, making it a versatile building block in drug development.

The< strong>2-chloro-4-methoxy moiety in Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride contributes to its distinct chemical properties. The chlorine atom is an electronegative group that can participate in various electronic interactions, while the methoxy group introduces a polar nature to the molecule. These features make the compound highly reactive in nucleophilic substitution reactions, which are pivotal in organic synthesis. The hydrochloride salt form further improves its solubility in aqueous solutions, facilitating its use in solution-phase reactions and formulations.

In recent years, Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride has garnered attention for its potential applications in the development of novel therapeutic agents. Research studies have highlighted its role as a precursor in synthesizing compounds with antimicrobial and anti-inflammatory properties. The structural motif of this molecule is reminiscent of several known bioactive scaffolds, suggesting its utility in designing new drugs targeting various diseases.

One of the most compelling aspects of Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride is its versatility in drug design. The chloro and methoxy groups provide multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological targets. For instance, modifications at these positions can alter the pharmacokinetic profile of the resulting drug candidates, enhancing their efficacy and reducing side effects. This adaptability makes it an indispensable tool in medicinal chemistry.

The pharmaceutical industry has been exploring new synthetic pathways to incorporate Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride into drug development pipelines. Recent advancements in catalytic methods have enabled more efficient and sustainable synthesis of this compound. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce new functional groups with high selectivity and yield. These innovations not only streamline the production process but also open up new possibilities for creating structurally diverse drug candidates.

A particularly noteworthy application of Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved therapeutic outcomes. The structural features of Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride make it an ideal candidate for this purpose.

In addition to its role in kinase inhibition, Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride has shown promise in other therapeutic areas. Studies have demonstrated its potential as a precursor for compounds with antiviral and anti-cancer properties. The ability to modify its structure allows for the creation of molecules that can interact with biological targets in unique ways, potentially leading to breakthroughs in drug discovery.

The safety and handling of Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride are also important considerations. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should be followed to ensure safety during synthesis and application. This includes using appropriate personal protective equipment and working in well-ventilated areas to minimize exposure.

The future prospects of Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride are bright given its multifaceted applications in pharmaceutical research. As new synthetic methodologies emerge and our understanding of biological targets advances, this compound is likely to play an even greater role in drug development. Its unique structural features and reactivity make it a cornerstone of modern medicinal chemistry.

874482-97-0 (Benzenemethanamine, 2-chloro-4-methoxy-, hydrochloride) 関連製品

- 1788769-68-5(N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide)

- 669692-32-4(3,5-dibromo-4-iodoaniline)

- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)

- 2138108-10-6(1-(4-Fluorophenyl)-4-methylcyclohex-2-en-1-ol)

- 1261797-81-2(Methyl 6-amino-5-(2,3-difluorophenyl)picolinate)

- 1058232-89-5(2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide)

- 1392219-01-0((4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)

- 2227796-45-2(methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate)

- 1342446-49-4(4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)

- 871089-17-7(N-(4-{N'-[2-(adamantan-1-yl)acetyl]hydrazinecarbonyl}phenyl)-2-phenylethene-1-sulfonamide)